molecular formula C10H13NO2 B152315 (R)-3-Amino-3-(o-tolyl)propanoic acid CAS No. 752198-38-2

(R)-3-Amino-3-(o-tolyl)propanoic acid

Cat. No. B152315
CAS RN: 752198-38-2
M. Wt: 179.22 g/mol
InChI Key: GORGZFRGYDIRJA-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. For instance, a series of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives were synthesized using a one-pot, three-component reaction involving L-cysteine, ammonium thiocyanate, and various acid chlorides under solvent-free conditions . Although this method does not directly apply to the synthesis of (R)-3-Amino-3-(o-tolyl)propanoic acid, it demonstrates the potential for creating similar chiral amino acid derivatives through one-pot reactions, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of an amino group and a carboxylic acid group attached to the same carbon atom, making it an alpha-amino acid. The presence of the o-tolyl group would influence the compound's physical properties and reactivity due to the electron-donating nature of the methyl group on the benzene ring. The stereochemistry at the alpha carbon is specified as (R), which would affect the compound's interaction with biological systems and its potential as a chiral building block in pharmaceutical synthesis.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of this compound specifically, they do provide insight into the reactivity of similar compounds. For example, the (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives synthesized in one of the studies were further converted to (R)-2-thioxothiazolidine-4-carboxylic acids under reflux conditions in water . This indicates that the amino acid derivatives can undergo cyclization and heterocyclisation reactions, which could be relevant for the compound if similar conditions are applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred to some extent from the properties of related compounds. The presence of both amino and carboxylic acid functional groups would make the compound amphoteric, capable of acting as both an acid and a base. The compound's solubility in water and organic solvents, melting point, and stability would be influenced by the o-tolyl group. The chiral nature of the compound would also mean it has optical activity, which could be analyzed using techniques such as polarimetry.

Scientific Research Applications

Enzymatic Synthesis and Application in Drug Development

Enantiomerically pure forms of amino acids, such as (S)-3-amino-3-(o-tolyl)propanoic acid, have been synthesized using both indirect and direct enzymatic strategies. These pure forms are crucial for constructing novel β-amino acid derivatives, which serve as inhibitors of Cathepsin, a significant protein in drug development. Innovative enzymatic routes have optimized the synthesis of these compounds, highlighting their potential in pharmaceutical research and development (Forró, Tasnádi, & Fülöp, 2013).

Chiral Catalysis in Pharmaceutical Intermediates

β-amino acids like S-3-amino-3-phenylpropionic acid (S-APA), which is an essential pharmaceutical intermediate of S-dapoxetine, have been prepared using chiral catalysis methods. S-dapoxetine is approved for treating premature ejaculation. This study showcases the application of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) as a carbon source, leading to the high enantioselective activity of S-APA. This indicates the significant role of (R)-3-Amino-3-(o-tolyl)propanoic acid and its derivatives in the preparation of critical pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).

Contribution to Neuropharmacology

Compounds like (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (TAN-950 A) and its derivatives, which are related to this compound, show high affinity for glutamate receptors in the central nervous system. They have been synthesized and evaluated for their role in neuropharmacology, particularly in enhancing the selectivity for N-methyl-D-aspartate (NMDA) subtype-receptor. This demonstrates the potential of these compounds in developing drugs targeting the central nervous system (Tamura, Matsushita, Iwama, Harada, Kishimoto, & Itoh, 1991).

Biocatalytic Routes for Optically Active Compounds

The use of commercial lipases as biocatalysts has facilitated the efficient synthesis of precursors for β-substituted-γ-amino acids. These biocatalytic routes offer a practical and efficient synthesis of a wide range of optically active compounds, which are essential in various scientific applications, including drug synthesis and biochemical research (Mukherjee & Martínez, 2011).

Imaging and Diagnosis in Medical Research

Derivatives of this compound have been used in the synthesis and biological evaluation of novel PET (Positron Emission Tomography) radioligands. These studies are crucial for advancing imaging techniques, particularly in brain tumor diagnosis, showcasing the compound's application in improving medical diagnosis and treatment strategies (McConathy, Zhou, Shockley, Jones, Griffin, Lee, Adams, & Mach, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3R)-3-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGZFRGYDIRJA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375887
Record name (3R)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

752198-38-2
Record name (3R)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-3-(o-tolyl)propanoic acid
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